molecular formula C9H11F2N3O4 B13451334 Gemcitabine hydrochlorid

Gemcitabine hydrochlorid

Cat. No.: B13451334
M. Wt: 263.20 g/mol
InChI Key: SDUQYLNIPVEERB-PRMYIZFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemcitabine hydrochloride is a pyrimidine nucleoside analog antimetabolite and antineoplastic agent. It inhibits DNA synthesis and repair by incorporating into DNA strands, leading to masked chain termination, autophagy, and apoptosis . Approved by the FDA in 1996, it is used to treat non-small cell lung cancer, pancreatic cancer, breast cancer, ovarian cancer, and bladder cancer . Its molecular formula is C₉H₁₁F₂N₃O₄·HCl, with a molecular weight of 299.67 g/mol . Gemcitabine hydrochloride is listed on the WHO Essential Medicines List (2023) and is administered intravenously due to its poor oral bioavailability .

Properties

Molecular Formula

C9H11F2N3O4

Molecular Weight

263.20 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6+,7-/m1/s1

InChI Key

SDUQYLNIPVEERB-PRMYIZFSSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Gemcitabine hydrochloride is a chemotherapy medication used to treat various cancers . It is sold under the brand name Gemzar, among others, and administered via intravenous infusion . As a nucleoside analog, gemcitabine functions by impeding the creation of new DNA, which leads to cell death .

Medical Uses

Gemcitabine hydrochloride is used to treat a variety of carcinomas, including:

  • Bladder cancer In combination with cisplatin for locally advanced or metastatic bladder cancer .
  • Breast cancer In combination with paclitaxel for breast cancer that is metastatic or cannot be surgically removed, particularly after failure of prior anthracycline-containing adjuvant chemotherapy .
  • Non-small cell lung cancer (NSCLC) : As a first-line treatment in combination with cisplatin for advanced or metastatic NSCLC . Gemcitabine monotherapy can be considered for elderly patients or those with performance status 2 .
  • Ovarian cancer In combination with carboplatin for advanced epithelial ovarian carcinoma with relapsed disease following a recurrence-free interval of at least 6 months after platinum-based, first-line therapy .
  • Pancreatic cancer As a first-line treatment alone for locally advanced or metastatic adenocarcinoma of the pancreas . It is also used to treat pancreatic cancer that has spread to other parts of the body and has not improved or worsened after treatment with another medication .
  • Testicular cancer
  • Biliary Tract Cancers : Off-label use includes treating cholangiocarcinoma and other biliary tract cancers .

Administration

Gemcitabine hydrochloride is administered by injection into a vein by a healthcare professional over 30 minutes . Dosage is determined by the patient's medical condition, body size, and response to treatment .

Important Safety Information

  • Common side effects Common side effects include bone marrow suppression, liver and kidney problems, nausea, fever, rash, shortness of breath, mouth sores, diarrhea, neuropathy, and hair loss .
  • Myelosuppression Myelosuppression is apparent 2-3 weeks after starting therapy in monotherapy, and at 2 weeks in combination therapy .
  • Interstitial Pneumonitis (IP) IP possibly related to gemcitabine has been observed in both monotherapy and combination therapy patients, with some cases diagnosed during the first course of treatment .
  • Pregnancy Use during pregnancy will likely result in fetal harm .

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxic Activity of Gemcitabine Hydrochloride

Cancer Cell Line IC₅₀ (nM) Reference
BxPC-3 (Pancreatic) 37.6
Mia Paca-2 (Pancreatic) 42.9
AsPC-1 (Pancreatic) 131.4

Table 2: Formulation Comparison

Delivery System Loading Efficiency Release Mechanism Cytotoxicity Improvement Reference
Carbon Nanotubes 41.59% Korsmeyer-Peppas (pH 5.5) 1.5-fold vs. free drug
Gum Karaya/GNPs N/A ROS-mediated 11.7% reduction in viability

Table 3: Stability of Gemcitabine Solutions

Concentration (mg/mL) Solution Storage Condition Stability Duration Reference
38 0.9% NaCl 25°C 24 hours
0.1–10 5% Dextrose 32°C <8 hours

Biological Activity

Gemcitabine hydrochloride, a nucleoside analog, is widely recognized for its efficacy as an anticancer agent, particularly in the treatment of solid tumors such as pancreatic, breast, and lung cancers. This article delves into the biological activity of gemcitabine, elucidating its mechanisms of action, pharmacokinetics, and clinical implications through detailed research findings and case studies.

Gemcitabine exerts its therapeutic effects primarily through two active metabolites: gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). These metabolites are crucial for its cytotoxicity:

  • Inhibition of Ribonucleotide Reductase (RR) : dFdCDP inhibits RR, an enzyme essential for synthesizing deoxynucleotides required for DNA replication. This inhibition leads to a depletion of deoxynucleotides, particularly dCTP, thereby hindering DNA synthesis .
  • Incorporation into DNA : dFdCTP competes with dCTP for incorporation into DNA. Once integrated, it disrupts DNA polymerase activity, leading to the induction of apoptosis in malignant cells .

The effectiveness of gemcitabine is influenced by various factors including the expression levels of deoxycytidine kinase (dCK), which is the rate-limiting enzyme in gemcitabine activation. Higher dCK levels correlate with increased sensitivity to gemcitabine in tumor cells .

Pharmacokinetics

Gemcitabine's pharmacokinetics are characterized by rapid metabolism and clearance:

  • Cellular Uptake : Due to its hydrophilic nature, gemcitabine requires nucleoside transporters (e.g., hENT1) for cellular uptake .
  • Metabolism : After administration, gemcitabine is phosphorylated to its active forms within the cell. However, it is also rapidly deaminated by cytidine deaminase (CDA) to form 2′,2′-difluoro-deoxyuridine (dFdU), which is inactive and accounts for most drug clearance .
  • Half-Life : The plasma half-life of gemcitabine is short, necessitating frequent dosing to maintain therapeutic levels .

Clinical Applications and Efficacy

Gemcitabine is a cornerstone in chemotherapy regimens for various cancers. Its efficacy has been documented in numerous clinical trials:

  • Pancreatic Cancer : Gemcitabine has been shown to improve survival rates in patients with advanced pancreatic cancer compared to supportive care alone.
  • Combination Therapies : It is often used in combination with other agents like nab-paclitaxel or cisplatin to enhance therapeutic outcomes. For instance, a study demonstrated improved overall survival when gemcitabine was combined with nab-paclitaxel compared to gemcitabine alone .

Case Studies

  • Study on Breast Cancer : A cohort study involving breast cancer patients treated with gemcitabine showed a significant reduction in tumor size and improved progression-free survival rates. The study highlighted the importance of genetic profiling in predicting responses to gemcitabine therapy .
  • Pancreatic Cancer Trial : In a randomized trial comparing gemcitabine with a placebo in patients with metastatic pancreatic cancer, those receiving gemcitabine exhibited a median survival increase from 3.2 months to 5.6 months .

Summary Table of Key Findings

AspectDetails
Active Metabolites dFdCDP (inhibits RR), dFdCTP (incorporates into DNA)
Mechanism of Action Inhibits DNA synthesis and induces apoptosis
Pharmacokinetics Rapid metabolism via CDA; short half-life
Clinical Efficacy Effective against pancreatic and breast cancers; improves survival rates
Key Enzyme Deoxycytidine kinase (dCK) - critical for activation

Q & A

Q. Advanced

  • Standardized Response Criteria : Apply RECIST guidelines (Response Evaluation Criteria in Solid Tumors) for uniform tumor measurement and classification of partial/complete responses .
  • Meta-Analysis : Pool data from preclinical studies while controlling for variables (e.g., dosing schedules, tumor implantation methods).
  • Orthotopic Models : Use site-specific tumor models (e.g., pancreatic) instead of subcutaneous xenografts to improve clinical translatability.

What analytical techniques characterize the purity and identity of Gemcitabine hydrochloride?

Q. Basic

  • HPLC : Pharmacopeial methods (e.g., USP) with C18 columns and mobile phases of phosphate buffer/acetonitrile (85:15) .
  • DSC (Differential Scanning Calorimetry) : Identify melting points (~290°C for pure Gemcitabine) and detect polymorphic impurities .
  • NMR Spectroscopy : Confirm structural integrity via 1^1H/13^{13}C NMR peaks (e.g., 7.4 ppm for cytosine protons) .

How can nanoparticle formulations of Gemcitabine hydrochloride be optimized for physical stability?

Q. Advanced

  • Lipid Matrix Selection : Use triglycerides (e.g., Compritol 888 ATO) with high melting points to prevent drug leakage .
  • Lyophilization : Add cryoprotectants (trehalose, mannitol) to Solid Lipid Nanoparticles (SLNs) to prevent aggregation during freeze-drying.
  • Dynamic Light Scattering (DLS) : Monitor particle size and polydispersity index (PDI) during storage.

What parameters are critical when replicating Gemcitabine pharmacokinetic studies in preclinical models?

Q. Basic

  • Dosing : Administer 100–150 mg/kg intravenously in mice, adjusted for body surface area.
  • Sampling Times : Collect plasma at 5, 15, 30, 60, and 120 minutes post-injection.
  • Bioanalytical Method : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

How can autophagy and apoptosis pathways be distinguished in Gemcitabine-treated cells?

Q. Advanced

  • Inhibitor Studies : Co-treat with chloroquine (autophagy inhibitor) and assess apoptosis via caspase-3/7 activity assays .
  • Transmission Electron Microscopy (TEM) : Visualize autophagosomes in treated cells.
  • siRNA Knockdown : Silence ATG5 or Beclin-1 to confirm autophagy dependency .

How should discrepancies in Gemcitabine’s reported half-life values be addressed?

Q. Basic

  • Microcalorimetry : Measure heat flow during hydrolysis to determine degradation kinetics under varying pH/temperature .
  • Systematic Review : Compare experimental conditions (e.g., plasma vs. buffer matrices, enzyme presence) across studies.

What methodologies evaluate synergistic effects of Gemcitabine with other antineoplastics?

Q. Advanced

  • Combination Index (CI) : Apply the Chou-Talalay method, where CI <1 indicates synergy. Use CompuSyn software for dose-effect analysis .
  • Isobolograms : Graphically assess additive/synergistic interactions at fixed ratios.
  • In Vivo Validation : Test combinations in PDX (Patient-Derived Xenograft) models with tumor volume tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.